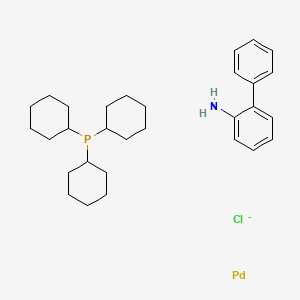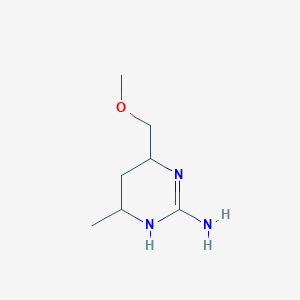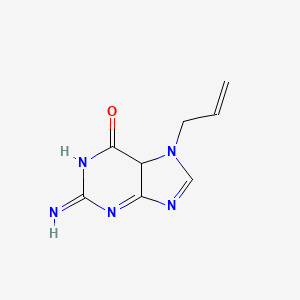
(6-Chlorohexyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chlorohexyl)dimethylsilane is an organosilicon compound with the molecular formula C8H18Cl2Si. It is characterized by a silicon atom bonded to two methyl groups and a 6-chlorohexyl group. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(6-Chlorohexyl)dimethylsilane can be synthesized through the reaction of 6-chlorohexan-1-ol with dimethylchlorosilane in the presence of a base such as imidazole . The reaction typically occurs in a solvent like dichloromethane and requires stirring for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced by the hydrolysis of commercially available (chloromethyl)dimethylchlorosilane . This method involves the controlled addition of water to the chlorosilane compound, resulting in the formation of the desired silane product.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chlorohexyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 6-chlorohexyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to convert the silane to silanol or siloxane derivatives.
Major Products Formed
Substitution Reactions: Products include various substituted silanes, depending on the nucleophile used.
Oxidation Reactions: Major products include silanols and siloxanes, which are useful in various applications.
Wissenschaftliche Forschungsanwendungen
(6-Chlorohexyl)dimethylsilane has several applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules for improved delivery and stability.
Medicine: It is explored for its potential in drug delivery systems and as a component in biomedical devices.
Industry: This compound is employed in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of (6-Chlorohexyl)dimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with different molecular targets, facilitating the formation of siloxane bonds. These interactions are crucial in applications such as polymer synthesis and surface modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protecting reagent for alcohols and amines.
Chlorodimethylsilane: A simpler silane with similar reactivity but different applications.
Uniqueness
(6-Chlorohexyl)dimethylsilane is unique due to its 6-chlorohexyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring specific functional group transformations.
Eigenschaften
Molekularformel |
C8H18ClSi |
|---|---|
Molekulargewicht |
177.76 g/mol |
InChI |
InChI=1S/C8H18ClSi/c1-10(2)8-6-4-3-5-7-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
TYDLHNRYEVQFIA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)CCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1S,2S,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxybutanoate](/img/structure/B12343229.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12343235.png)




![(5Z)-5-[(3-phenoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343269.png)



![N-[(4-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12343293.png)


